molecular formula C16H13N5O3S B12035020 5-(2-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478257-00-0

5-(2-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12035020
CAS No.: 478257-00-0
M. Wt: 355.4 g/mol
InChI Key: KOPUVTMBPXIQQP-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SALOR-INT L231746-1EA, also known by its IUPAC name 3-(2-methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione, is a chemical compound with the molecular formula C16H13N5O3S and a molecular weight of 355.371. This compound is notable for its unique structure, which includes a triazole ring, a nitrophenyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L231746-1EA typically involves the reaction of 2-methoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of SALOR-INT L231746-1EA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of cleanroom facilities and cGMP (current Good Manufacturing Practice) standards is essential to maintain the quality of the product.

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L231746-1EA undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

SALOR-INT L231746-1EA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of SALOR-INT L231746-1EA involves its interaction with specific molecular targets. The triazole ring and nitrophenyl group are crucial for its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
  • 3-(2-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
  • 3-(2-methoxyphenyl)-4-[(E)-(3-aminophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Uniqueness

SALOR-INT L231746-1EA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

478257-00-0

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O3S/c1-24-14-8-3-2-7-13(14)15-18-19-16(25)20(15)17-10-11-5-4-6-12(9-11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+

InChI Key

KOPUVTMBPXIQQP-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.